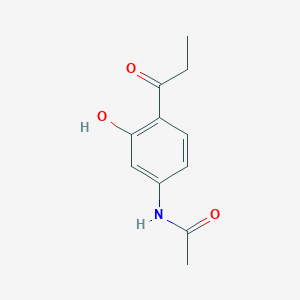

N-(3-Hydroxy-4-propionylphenyl)acetamide

Beschreibung

N-(3-Hydroxy-4-propionylphenyl)acetamide is an acetamide derivative featuring a hydroxyl group at the 3-position and a propionyl group (CH₂CH₂CO-) at the 4-position of the phenyl ring. The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, while the propionyl moiety contributes to lipophilicity and metabolic stability. Such substitutions are common in pharmaceuticals and agrochemicals, where solubility and bioavailability are critical .

Eigenschaften

IUPAC Name |

N-(3-hydroxy-4-propanoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-10(14)9-5-4-8(6-11(9)15)12-7(2)13/h4-6,15H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCNKWDTKTZBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-propionylphenyl)acetamide typically involves the reaction of 3-hydroxy-4-propionylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as acetic acid, and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of N-(3-Hydroxy-4-propionylphenyl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Hydroxy-4-propionylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(3-Hydroxy-4-propionylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic properties and its role in drug development.

Industry: It is utilized in the development of new materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of N-(3-Hydroxy-4-propionylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Acyl-Substituted Acetamides

- N-(4-Acetyl-3-hydroxyphenyl)acetamide (CAS 40547-58-8): Structural Differences: Acetyl (CH₃CO-) at position 4 vs. propionyl (CH₂CH₂CO-) in the target compound. Metabolic Stability: Longer alkyl chains (propionyl) may slow oxidative metabolism compared to acetyl .

N-[3-Allyl-4-hydroxyphenyl]acetamide (CAS 84176-62-5) :

- Structural Differences : Allyl (CH₂CH=CH₂) at position 3 vs. hydroxyl at position 3 in the target compound.

- Reactivity : The allyl group introduces unsaturation, enabling conjugation reactions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or oxidation reactions.

- Biological Activity : Allyl groups are associated with radical scavenging, but hydroxyl groups may confer antioxidant properties .

Halogenated Acetamides

- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4, ): Structural Differences: Chlorine at position 3 vs. hydroxyl in the target compound. Solubility: Chloro derivatives are less hydrophilic than hydroxylated analogs, impacting bioavailability .

Nitro-Substituted Acetamides

- N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1) :

- Structural Differences : Nitro group at position 4 vs. propionyl in the target compound.

- Reactivity : Nitro groups are strong electron-withdrawing substituents, making the compound more reactive in reduction reactions.

- Applications : Nitro derivatives are often intermediates in pharmaceutical synthesis, whereas propionyl groups may stabilize the molecule in metabolic pathways .

Aminoalkyl and Heterocyclic Derivatives

- N-(6-Aminohexyl)acetamide (CAS 49631-88-1): Structural Differences: Aminohexyl chain vs. aromatic substituents in the target compound. Physicochemical Properties: The amino group imparts basicity, enabling salt formation and ionic interactions, unlike the neutral hydroxyl and propionyl groups in the target compound .

Data Table: Key Comparisons

Research Findings and Implications

Substituent Effects :

- Hydroxyl groups enhance solubility and hydrogen-bonding interactions, critical for target recognition in drug design.

- Propionyl vs. acetyl substitutions balance lipophilicity and metabolic stability, making the target compound a candidate for prolonged activity .

Synthetic Accessibility :

- Propionyl groups may require longer reaction times or specialized reagents compared to acetyl, as seen in analogous syntheses (e.g., zinc/HCl reduction in ).

The target compound’s hydroxyl and propionyl groups could synergize in antioxidant or anti-inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.